molecular formula C5H2Cl2N2O2 B6231824 2,5-dichloropyrimidine-4-carboxylic acid CAS No. 1240594-41-5

2,5-dichloropyrimidine-4-carboxylic acid

Cat. No.: B6231824
CAS No.: 1240594-41-5
M. Wt: 193
InChI Key:
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Description

2,5-Dichloropyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H2Cl2N2O2 It is characterized by a pyrimidine ring substituted with chlorine atoms at the 2 and 5 positions and a carboxylic acid group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloropyrimidine-4-carboxylic acid typically involves the chlorination of pyrimidine derivatives. One common method is the direct chlorination of pyrimidine-4-carboxylic acid using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes starting from readily available precursors. Large-scale synthesis often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloropyrimidine-4-carboxylic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include amines, thiols, and alkoxides.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products:

  • Substitution reactions yield various substituted pyrimidine derivatives.
  • Reduction reactions produce alcohols or aldehydes.
  • Oxidation reactions result in oxidized pyrimidine compounds.

Scientific Research Applications

2,5-Dichloropyrimidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its derivatives are used in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug design and development, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,5-dichloropyrimidine-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine atoms and carboxylic acid group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

    2,4-Dichloropyrimidine: Similar structure but with chlorine atoms at the 2 and 4 positions.

    2,6-Dichloropyrimidine: Chlorine atoms at the 2 and 6 positions.

    2,5-Dichloropyridine-4-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness: 2,5-Dichloropyrimidine-4-carboxylic acid is unique due to the specific positioning of chlorine atoms and the carboxylic acid group, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

1240594-41-5

Molecular Formula

C5H2Cl2N2O2

Molecular Weight

193

Purity

95

Origin of Product

United States

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